molecular formula C11H14OS B8672777 2-(3-Methylbut-2-enylthio)phenol

2-(3-Methylbut-2-enylthio)phenol

Cat. No. B8672777
M. Wt: 194.30 g/mol
InChI Key: XQZCEHBJPADTPH-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was prepared in 99% yield from 2-mercaptophenol and 3-methyl-2-butenylbromide according to the general procedure for 16p in Example VII. Colorless Oil; 1H NMR (CDCl3): δ 1.29 (s, 3H), 1.66 (s, 3H), 3.30 (d, J=8.00 Hz, 2H), 5.21-5.26 (m, 1H), 6.82 (s, 1H), 6.84 (dt, J=1.35 Hz, J=7.40 Hz, 1H), 6.96 (dd, J=1.10 Hz, J=8.25 Hz, 1H), 7.26 (dt, J=1.65 Hz, J=7.70 Hz, 1H), 7.43 (dd, J=1.95 Hz, J=7.70 Hz, 1H); 13C NMR (CDCl3): δ 17.25, 25.70, 34.79, 114.56, 118.66, 119.14, 120.53, 131.31, 136.87, 137.25, 157.44; HRMS (FAB): 194.07654 calcd for C11H14OS [M]+ 194.0771 (2.9 ppm, 0.6 mmu).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C11H14OS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12]Br>>[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCBr)C
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C11H14OS
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(=CCSC1=C(C=CC=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.